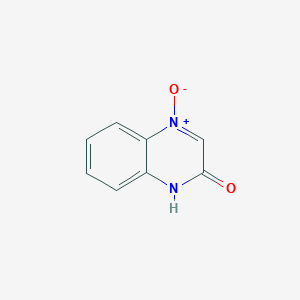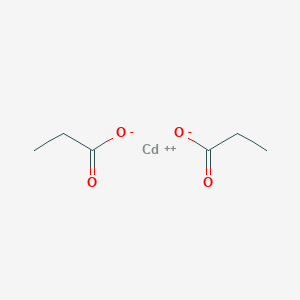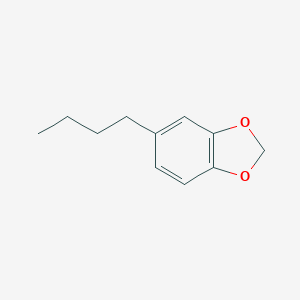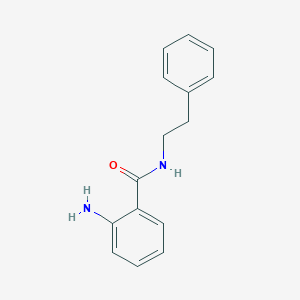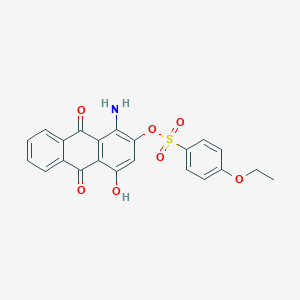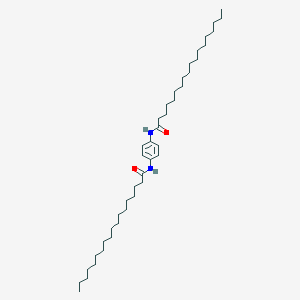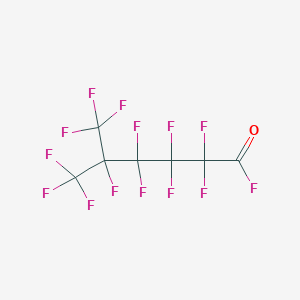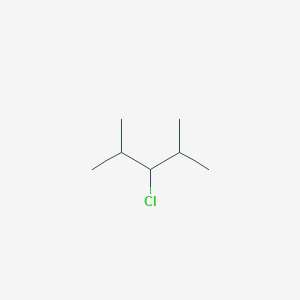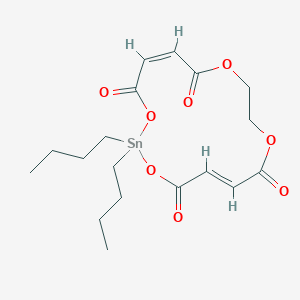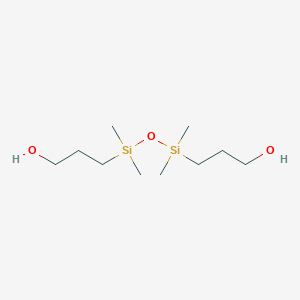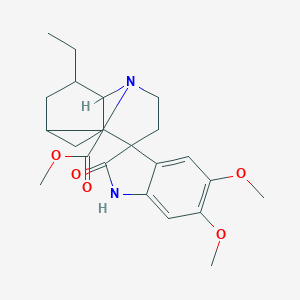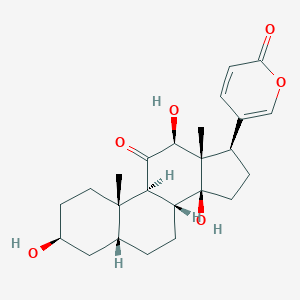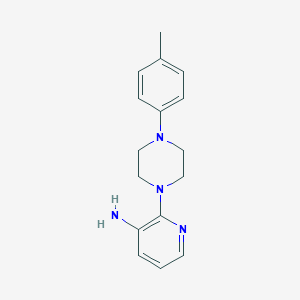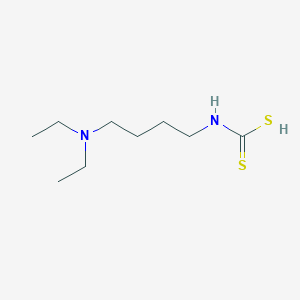
Carbamic acid, N-(4-(diethylamino)butyl)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(4-(diethylamino)butyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Wirkmechanismus
The mechanism of action of Carbamic acid, N-(4-(diethylamino)butyl)dithio- is not fully understood, but it is known to act as a thiol-based antioxidant. It is believed to work by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and to activate various signaling pathways that are involved in cell survival and growth.
Biochemische Und Physiologische Effekte
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying oxidative stress and antioxidant activity. Additionally, its anti-inflammatory and anti-cancer effects make it a promising candidate for the study of cancer and inflammation. However, one limitation of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- is that it can be difficult to work with due to its thiol-based nature. It can also be unstable under certain conditions, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on Carbamic acid, N-(4-(diethylamino)butyl)dithio-. One area of interest is in the study of its neuroprotective effects, as it has been shown to have potential for use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs or therapies based on Carbamic acid, N-(4-(diethylamino)butyl)dithio-, which could have important implications for the treatment of various diseases.
Synthesemethoden
Carbamic acid, N-(4-(diethylamino)butyl)dithio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of diethylamine with 1,4-dibromobutane to form 4-(diethylamino)butyl bromide. This compound is then reacted with sodium dithiocarbamate to form Carbamic acid, N-(4-(diethylamino)butyl)dithio-. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and antioxidant activity. It has been shown to have potent antioxidant properties and can protect cells from oxidative damage. Additionally, it has been used in the study of cancer and inflammation, as it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
18997-70-1 |
|---|---|
Produktname |
Carbamic acid, N-(4-(diethylamino)butyl)dithio- |
Molekularformel |
C9H20N2S2 |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCCCN=C(S)S |
SMILES |
CCN(CC)CCCCNC(=S)S |
Kanonische SMILES |
CCN(CC)CCCCNC(=S)S |
Andere CAS-Nummern |
18997-70-1 |
Synonyme |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



